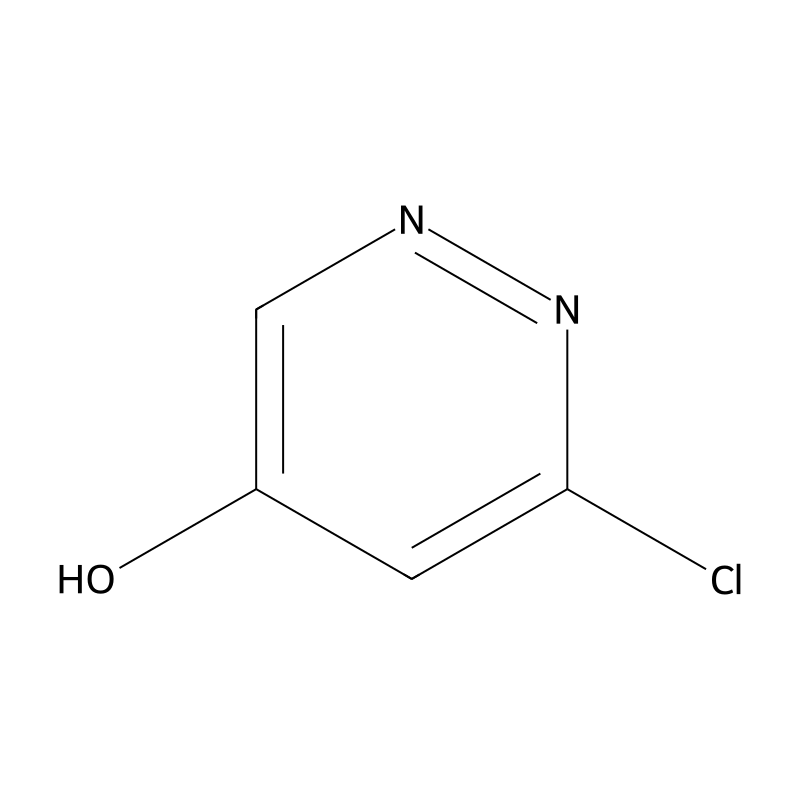6-Chloropyridazin-4-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
6-Chloropyridazin-4-ol is a heterocyclic compound characterized by a pyridazine ring with a chlorine atom and a hydroxyl group positioned at the 6 and 4 positions, respectively. Its molecular formula is and it has a molecular weight of approximately 130.53 g/mol. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features, which combine aromatic properties with the reactivity of the hydroxyl group .
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new derivatives.
- Rearrangement Reactions: Under certain conditions, the compound may undergo rearrangements, particularly in acidic or basic media.
- Condensation Reactions: The hydroxyl group can engage in condensation reactions with aldehydes or ketones to form more complex structures.
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 6-Chloropyridazin-4-ol exhibits significant biological activity, including:
- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
- Antiviral Activity: Some studies have indicated that derivatives of this compound may inhibit viral replication.
- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .
The synthesis of 6-Chloropyridazin-4-ol typically involves several steps:
- Starting Materials: The synthesis often begins with pyridazine derivatives.
- Chlorination: Chlorination of the appropriate pyridazine precursor introduces the chlorine atom at the desired position.
- Hydroxylation: Subsequent treatment with hydroxylating agents leads to the formation of the hydroxyl group.
A common synthetic route involves refluxing pyridazine with chlorinating agents followed by hydrolysis to yield 6-Chloropyridazin-4-ol with high yields .
6-Chloropyridazin-4-ol has several notable applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases.
- Agrochemicals: The compound is used in developing herbicides and fungicides due to its biological activity against pests.
- Research: It is utilized in scientific research for studying biological pathways and mechanisms due to its reactive nature .
Interaction studies involving 6-Chloropyridazin-4-ol focus on its pharmacokinetics and potential interactions with biological systems:
- Drug Metabolism: Investigations into how this compound is metabolized by cytochrome P450 enzymes are critical for understanding its safety profile.
- Binding Studies: Research into how 6-Chloropyridazin-4-ol interacts with various biological receptors helps elucidate its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 6-Chloropyridazin-4-ol, which can provide insights into its uniqueness. Below are some similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Chloropyridazin-3-ol | 1677-79-8 | 0.93 |
| 6-Chloropyridazine-3,4-diamine | 932-50-3 | 0.81 |
| 3-Chloro-pyridazine hydrochloride | 856847-77-3 | 0.72 |
| 4-Bromo-6-chloropyridazin-3(2H)-one | Not listed | Unique |
Uniqueness
6-Chloropyridazin-4-ol stands out due to its specific arrangement of functional groups that confer distinct biological activities not always present in similar compounds. Its ability to participate in diverse








